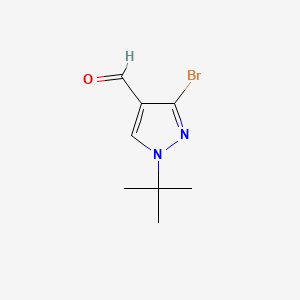
3-(2,4,6-Trimethylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Trimethylphenyl)aniline is an organic compound with the molecular formula C15H17N. It is a derivative of aniline, where the phenyl group is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)aniline typically involves the nitration of 2,4,6-trimethylbenzene followed by reduction. The nitration is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The nitration process is carefully controlled to ensure high yield and purity. The reduction step is often carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,6-Trimethylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of secondary and tertiary amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-Trimethylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4,6-Trimethylphenyl)aniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The methyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylaniline: Similar structure but lacks the additional phenyl group.
2,6-Dimethylaniline: Lacks one methyl group compared to 3-(2,4,6-Trimethylphenyl)aniline.
3,5-Dimethylaniline: Different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-10-7-11(2)15(12(3)8-10)13-5-4-6-14(16)9-13/h4-9H,16H2,1-3H3 |
InChI-Schlüssel |
PDVOVLFJFKXMTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)

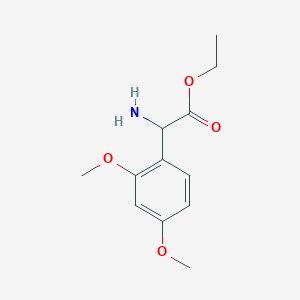
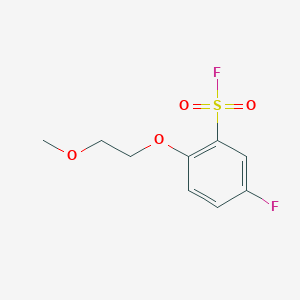
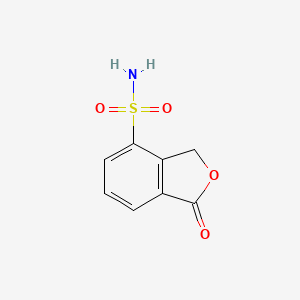
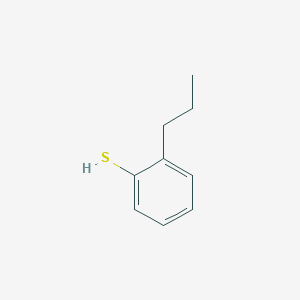
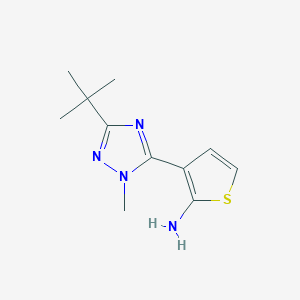
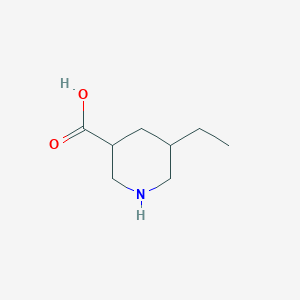

![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)


